physicochemical properties of 3,5-difluorobenzaldehyde
physicochemical properties of 3,5-difluorobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzaldehyde for Advanced Research Applications
Introduction
3,5-Difluorobenzaldehyde (DFBA) is a key aromatic aldehyde that serves as a versatile intermediate in advanced organic synthesis.[1] Its structure, characterized by a benzaldehyde core symmetrically substituted with two fluorine atoms at the meta positions, imparts unique electronic properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making DFBA a valuable building block in drug discovery programs.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document offers insights into its analytical characterization, synthetic reactivity, and essential safety protocols, reflecting the practical knowledge required for its effective application in a research and development setting.
Core Physicochemical & Structural Properties
3,5-Difluorobenzaldehyde is typically encountered as a colorless to light yellow or light green liquid, or a low-melting solid, a direct consequence of its melting point being close to room temperature.[1][4] This dual-phase nature requires careful handling, as it may solidify in cooler storage conditions. The fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32085-88-4 | [5][6] |
| Molecular Formula | C₇H₄F₂O | [5][6] |
| Molecular Weight | 142.10 g/mol | [6][7] |
| Appearance | Colorless to light yellow/green liquid or solid | [1][4][8] |
| Melting Point | 17-25 °C | [1][5] |
| Boiling Point | 61-63 °C @ 43 mmHg | [5] |
| Density | 1.296 g/mL at 20 °C | [5][6][9] |
| Refractive Index (n²⁰/D) | 1.493 | [5][6] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [4] |
| InChI Key | ASOFZHSTJHGQDT-UHFFFAOYSA-N | [5][7] |
| SMILES | O=Cc1cc(F)cc(F)c1 | [5][7] |
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Expert Insight: The observed range in the melting point (17-25 °C) is common for compounds with melting points near ambient temperature and can be influenced by minor impurities. For most laboratory applications, it is handled as a liquid. Its relatively high density is characteristic of fluorinated aromatic compounds.
Spectroscopic & Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of 3,5-difluorobenzaldehyde before its use in sensitive synthetic applications. A multi-technique approach ensures the highest confidence in material quality.
Workflow for Quality Control Analysis
The following diagram outlines a standard workflow for the analytical validation of an incoming sample of 3,5-difluorobenzaldehyde.
Caption: Standard workflow for analytical validation of 3,5-difluorobenzaldehyde.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is characterized by a singlet for the aldehydic proton (~9.9 ppm) and multiplets for the aromatic protons.
-
¹⁹F NMR: A study of the ¹⁹F{¹H} spectra has been conducted, which is critical for confirming the fluorine substitution pattern.[10]
-
Mass Spectrometry (GC-MS): Electron ionization (EI) typically shows a prominent molecular ion peak (m/z = 142) and characteristic fragmentation patterns.[7][11]
-
Infrared (IR) Spectroscopy: The spectrum will display a strong carbonyl (C=O) stretch for the aldehyde group around 1700-1720 cm⁻¹ and C-F stretching vibrations.[7]
Protocol: Sample Preparation for NMR and GC-MS Analysis
Objective: To prepare a sample of 3,5-difluorobenzaldehyde for accurate analysis by NMR and GC-MS to confirm identity and determine purity.
Materials:
-
3,5-Difluorobenzaldehyde sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Methanol (HPLC grade)
-
NMR tubes
-
GC vials with septa
-
Volumetric flasks and pipettes
Methodology:
-
NMR Sample Preparation: a. In a clean, dry vial, accurately weigh approximately 10-20 mg of the 3,5-difluorobenzaldehyde sample. b. Add approximately 0.7 mL of CDCl₃. c. Vortex gently until the sample is fully dissolved. d. Transfer the solution to a clean 5 mm NMR tube. e. The sample is now ready for ¹H and ¹⁹F NMR analysis.[12]
-
GC-MS Sample Preparation: a. Prepare a stock solution by dissolving 10 mg of 3,5-difluorobenzaldehyde in 10 mL of methanol in a volumetric flask. This creates a 1 mg/mL solution. b. Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL. c. Transfer the final diluted solution to a 2 mL GC vial and cap securely. d. The sample is now ready for injection into the GC-MS system.[11]
Trustworthiness Check: The use of deuterated solvent with a known internal standard (TMS) in NMR provides a calibrated chemical shift reference. For GC-MS, using HPLC-grade solvent and performing dilutions minimizes the introduction of interfering impurities, ensuring the resulting chromatogram accurately reflects the sample's purity.
Reactivity and Synthetic Utility
The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has two major consequences for reactivity:
-
Aldehyde Group: The electrophilicity of the carbonyl carbon is increased, making it more susceptible to nucleophilic attack compared to benzaldehyde.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution.
A primary application of 3,5-difluorobenzaldehyde is in Grignard reactions to form substituted benzhydrols, which are important precursors in medicinal chemistry.[3]
Reaction Diagram: Grignard Synthesis of a Benzhydrol Derivative
Caption: Grignard reaction of 3,5-difluorobenzaldehyde with a Grignard reagent.
Protocol: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
Objective: To synthesize a substituted benzhydrol via the Grignard reaction, demonstrating the utility of 3,5-difluorobenzaldehyde as an electrophile.[3]
Materials:
-
Magnesium turnings
-
3-Bromotoluene
-
3,5-Difluorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser (all flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Grignard Reagent Formation: a. Place magnesium turnings (1.2 eq.) into a flame-dried three-neck flask under an inert atmosphere. b. Add a solution of 3-bromotoluene (1.0 eq.) in anhydrous THF dropwise via a dropping funnel. c. If the reaction does not initiate, gently warm the flask. Initiation is marked by bubble formation and a cloudy appearance. d. Once initiated, add the remaining 3-bromotoluene solution at a rate that maintains a gentle reflux. After addition, stir for 1 hour.
-
Reaction with Aldehyde: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Dissolve 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. c. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C. d. After addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Safety, Handling, and Storage
Proper handling of 3,5-difluorobenzaldehyde is essential due to its hazardous properties. It is a flammable liquid and causes skin, eye, and respiratory irritation.[4][8][13]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| 🔥 | H226 | Flammable liquid and vapour |
| ❗ | H315 | Causes skin irritation |
| ❗ | H319 | Causes serious eye irritation |
| ❗ | H335 | May cause respiratory irritation |
Data sourced from references[8][13].
Protocol: Safe Laboratory Handling and Storage
Objective: To outline the necessary precautions for safely handling and storing 3,5-difluorobenzaldehyde to minimize risk to personnel.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical safety goggles or a face shield.
-
Wear nitrile or neoprene gloves.
-
Use a flame-retardant lab coat.
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
Handling Procedures:
-
Ground and bond containers when transferring material to prevent static discharge.[4][8]
-
Use only non-sparking tools and explosion-proof equipment.[4]
-
Keep away from all ignition sources, including heat, sparks, and open flames.[8]
-
Avoid contact with incompatible materials, primarily strong oxidizing agents and strong bases.[4][14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Store away from heat and ignition sources in a flammable liquids cabinet.
-
For long-term stability, storing under an inert nitrogen atmosphere is recommended.[4]
Spill Response Decision Tree
Caption: Decision tree for responding to a 3,5-difluorobenzaldehyde spill.
Conclusion
3,5-Difluorobenzaldehyde is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and material sciences. Its distinct physicochemical properties, driven by the symmetric difluoro substitution, offer enhanced reactivity and desirable molecular characteristics. A thorough understanding of its properties, analytical profile, synthetic behavior, and safety requirements is paramount for any scientist aiming to leverage its full potential. By adhering to the protocols and insights presented in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic programs.
References
-
ChemSynthesis. (n.d.). 3,5-difluorobenzaldehyde. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Difluorobenzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Difluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3,5-Difluorobenzaldehyde, 25g, Each. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3,5-Difluorobenzaldehyde, 5g, Each. Retrieved from [Link]
-
Alkali Scientific. (n.d.). 3,5-Difluorobenzaldehyde, 1 X 5 g. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3,5-Difluorobenzaldehyde 98 32085-88-4 [sigmaaldrich.com]
- 7. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 3,5-Difluorobenzaldehyde | 32085-88-4 [chemicalbook.com]
- 10. alkalisci.com [alkalisci.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]


